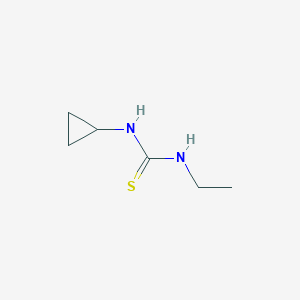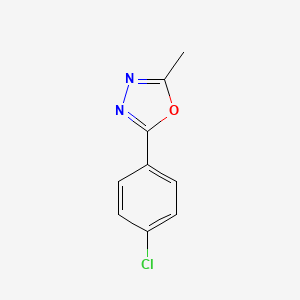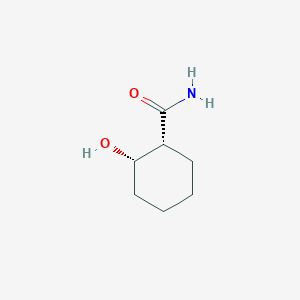![molecular formula C9H6F3NO B1607632 2-[4-(Trifluoromethyl)phenoxy]acetonitrile CAS No. 874804-02-1](/img/structure/B1607632.png)
2-[4-(Trifluoromethyl)phenoxy]acetonitrile
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)phenoxy]acetonitrile, also known as TFPA, is a chemical compound that has been widely used in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. TFPA has been found to have various applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Analytical Reference Standard
2-[4-(Trifluoromethyl)phenoxy]acetonitrile: is used as an analytical reference standard in the determination of analytes in environmental samples. For instance, it can be utilized in rainwater analysis through solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor pollution levels and study atmospheric chemistry .
Pesticide Residue Analysis
In agriculture, this compound serves as a reference for detecting pesticide residues in food products. The acetonitrile-based QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction method followed by LC-MS/MS allows for the accurate quantification of pesticide levels in vegetables, ensuring food safety and compliance with regulations .
Organic Synthesis
As a building block in organic chemistry, 2-[4-(Trifluoromethyl)phenoxy]acetonitrile is involved in various synthetic pathways. It can be used to synthesize more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethyl group is a common moiety due to its bioactivity .
Material Science
This compound finds applications in material science, especially in the synthesis of advanced materials. Its unique chemical structure can contribute to the development of novel polymers or coatings with specific properties like increased durability or chemical resistance .
Medicinal Chemistry
In medicinal chemistry, 2-[4-(Trifluoromethyl)phenoxy]acetonitrile is valuable for the design of new drugs. Its incorporation into drug candidates can improve pharmacokinetic properties, such as metabolic stability and membrane permeability, which are crucial for drug efficacy .
Fluorine Chemistry Research
The trifluoromethyl group in this compound makes it significant for research in fluorine chemistry. It can be used to study the effects of fluorination on the physical and chemical properties of molecules, which is important for the discovery of new fluorinated compounds with potential industrial applications .
Environmental Science
Researchers can use 2-[4-(Trifluoromethyl)phenoxy]acetonitrile to study the environmental fate of similar organofluorine compounds. Understanding its degradation pathways and persistence in the environment helps in assessing the ecological impact of fluorinated pollutants .
Chemical Education
Lastly, this compound can be employed in chemical education as a case study to teach advanced concepts in organic chemistry and environmental science. It provides a practical example to illustrate the synthesis, analysis, and application of organofluorine compounds in various fields.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHCMLGDPHKUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380570 | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874804-02-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenoxy]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874804-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl)(2-Thienyl)Methanone](/img/structure/B1607551.png)


![4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide](/img/structure/B1607554.png)

![1-(4-Ethoxyphenyl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B1607557.png)




![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)

